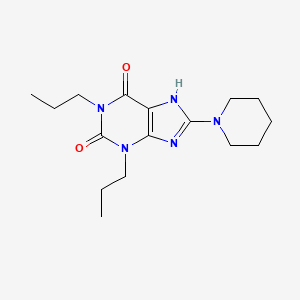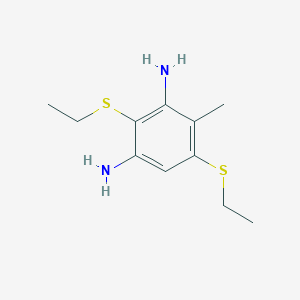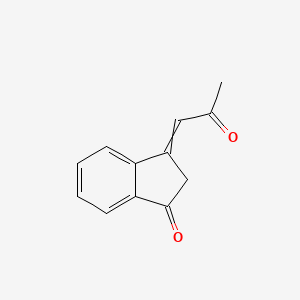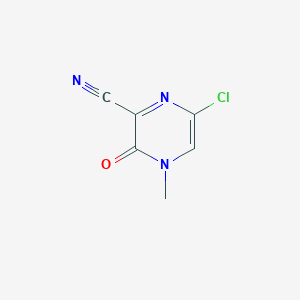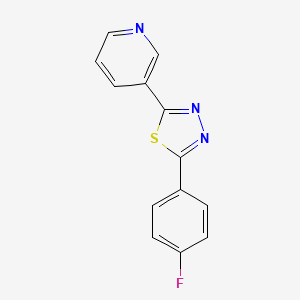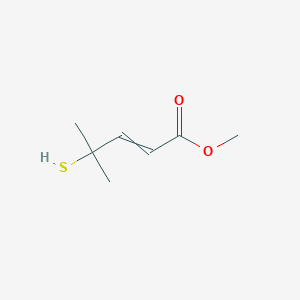
Methyl 4-methyl-4-sulfanylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-4-sulfanylpent-2-enoate: is an organic compound with a unique structure that includes a sulfanyl group and a pent-2-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-4-sulfanylpent-2-enoate typically involves the reaction of 4-methyl-4-sulfanylpent-2-enoic acid with methanol in the presence of a catalyst. The esterification reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-methyl-4-sulfanylpent-2-enoic acid+methanol→Methyl 4-methyl-4-sulfanylpent-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methyl-4-sulfanylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the pent-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-4-sulfanylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving sulfanyl groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 4-methyl-4-sulfanylpent-2-enoate exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biochemical pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-methyl-4-sulfanylbutanoate
- Methyl 4-methyl-4-sulfanylhexanoate
- Methyl 4-methyl-4-sulfanylpropanoate
Uniqueness
Methyl 4-methyl-4-sulfanylpent-2-enoate is unique due to the presence of both a sulfanyl group and a pent-2-enoate ester, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
105566-53-8 |
|---|---|
Fórmula molecular |
C7H12O2S |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
methyl 4-methyl-4-sulfanylpent-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-7(2,10)5-4-6(8)9-3/h4-5,10H,1-3H3 |
Clave InChI |
JVIQXLXCAZAQID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=CC(=O)OC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


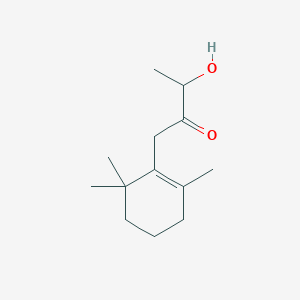
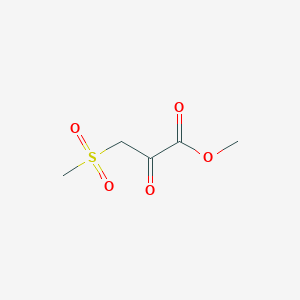
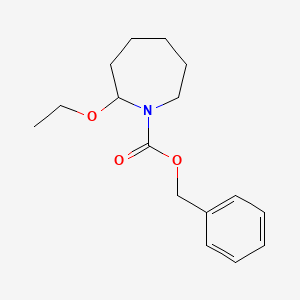
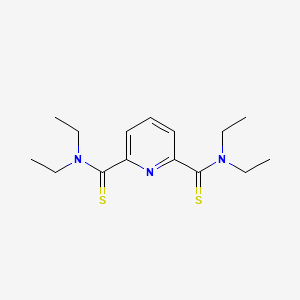
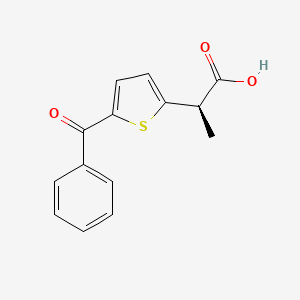
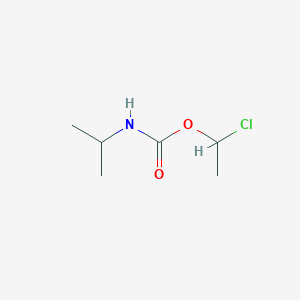
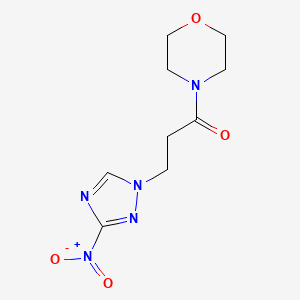
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
